N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide: is a chemical compound known for its high affinity and selectivity towards dopamine D4 receptors . This compound is often used in scientific research due to its potent biochemical and physiological actions.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is used as a ligand in receptor binding studies to understand the interaction with dopamine D4 receptors .
Biology: The compound is used in biological assays to study the role of dopamine D4 receptors in various physiological processes, including neurological and psychiatric disorders .
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting dopamine D4 receptors, which are implicated in conditions such as schizophrenia and Parkinson’s disease .
Industry: While its industrial applications are less documented, the compound’s role in research can indirectly influence the pharmaceutical industry by aiding in the development of new drugs.
Mechanism of Action
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide exerts its effects primarily by binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and influence various neurological pathways . The compound’s selectivity for dopamine D4 receptors makes it a valuable tool for studying the specific functions of these receptors in the brain.
Comparison with Similar Compounds
- N-(2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
- N-(2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
- N-(2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
Uniqueness: N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is unique due to its high affinity and selectivity for dopamine D4 receptors, which is not as pronounced in its analogs . This makes it particularly useful for detailed studies on dopamine D4 receptor functions and potential therapeutic applications.
Properties
CAS No. |
219125-63-0 |
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Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
DQVARXSGNFBPMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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